Methiazole

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Methiazole can be synthesized through several methods. One common approach involves the reaction of N-methylimidazole with n-butyllithium and sulfur powder in an organic solvent . This method is advantageous due to its simplicity, mild reaction conditions, and ease of post-processing, making it suitable for industrial production .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The reaction typically involves the use of N-methylimidazole, n-butyllithium, and sulfur powder under controlled conditions to ensure high yield and purity .

化学反応の分析

Alkylation Reactions

Methimazole undergoes S-alkylation, particularly with alkylating agents such as 1,2-dichloroethane (DCE) and haloalkanes:

-

Reaction with 1,2-Dichloroethane :

Methimazole reacts with DCE under reflux to form 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (2a ) and the intermediate 2-[(chloroethyl)thio]-1-methyl-1H-imidazole (3 ) (Fig. 1) . Kinetic studies revealed that 3 degrades via a proposed thiiranium ion intermediate (5 ), ultimately forming stable imidazothiazolium salts (4a , 4b ) (Table 1) . Table 1: Key Products from Methimazole-DCE ReactionReactants Conditions Products Yield Methimazole + DCE Reflux, formic acid 3 (S-chloroethyl derivative) 73% 3 DMSO, 80°C 4b (imidazothiazolium salt) 98% -

Ag-Complex Formation :

Methimazole reacts with AgBF₄ to form bis-{2-[(chloroethyl)thio]-1-methyl-1H-imidazole}-silver(I)tetrafluoroborate (6 ), which rearranges to 4b at elevated temperatures .

Coordination Chemistry with Metals

Methimazole forms complexes with transition metals, influencing redox behavior:

- Copper Coordination :

Methimazole binds Cu²⁺ via nitrogen and sulfur atoms, forming complexes such as Cu(κN,N-MMIMS)₂(H₂O)₂₂ (MMIMS = bis(1-methylimidazol-2-yl)sulfide). Redox reactions with Cu²⁺ generate methimazole disulfide (MMIDS) and sulfur extrusion products . - Zinc Electroreduction :

Methimazole catalyzes Zn²⁺ reduction on mercury electrodes in NaClO₄, with catalytic efficiency dependent on drug concentration (Fig. 2) .

Redox and Radical Scavenging Activity

- Hydroxyl Radical Scavenging :

Methimazole acts as a free radical scavenger, neutralizing - OH radicals via sulfur-centered reactivity . - Oxidation by Chlorite :

Methimazole reacts with ClO₂⁻ in acidic conditions, forming sulfinic and sulfonic acid derivatives. The rate law is first-order in [ClO₂⁻] and [H⁺], with k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C .

Metabolic Pathways

Hepatic metabolism involves cytochrome P450 and flavin monooxygenase (FMO):

- Primary Metabolites :

- Sulfur Extrusion :

Methimazole disulfide (MMIDS) undergoes redox cycling, releasing sulfur atoms in the presence of copper .

Comparative Reactivity of Selenium Analogues

Replacing sulfur with selenium alters reactivity:

-

MSeI (Selenium Analog) :

Exists in selenol form, inhibiting lactoperoxidase (LPO) reversibly by reducing H₂O₂. In contrast, methimazole irreversibly inactivates LPO . Table 2: Inhibition Efficiency of Methimazole vs. MSeICompound LPO Inhibition GPx Activity (U/mg) Methimazole Irreversible 0.5 MSeI Reversible 12.8

科学的研究の応用

Methiazole has a wide range of scientific research applications:

作用機序

Methiazole is often compared with other thionamide compounds such as propylthiouracil and carbimazole:

Propylthiouracil: While both this compound and propylthiouracil inhibit thyroid hormone synthesis, propylthiouracil also reduces the peripheral conversion of T4 to T3.

Carbimazole: Carbimazole is a pro-drug that is converted to this compound in the body.

Uniqueness: this compound is unique in its high potency and relatively low risk of severe side effects compared to other antithyroid drugs. Its ability to inhibit thyroid peroxidase makes it a highly effective treatment for hyperthyroidism .

類似化合物との比較

- Propylthiouracil

- Carbimazole

生物活性

Methiazole, also known as methimazole, is primarily recognized for its role as an antithyroid agent. This compound has been extensively studied for its biological activities, particularly in the context of thyroid hormone synthesis inhibition and its effects on various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions by inhibiting the enzyme thyroid peroxidase (TPO) , which is crucial in the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). The inhibition occurs through several proposed mechanisms:

- Competitive Inhibition : this compound acts as a competitive substrate for TPO, becoming iodinated itself and thereby interfering with the iodination of thyroglobulin .

- Direct Interaction : The sulfur atom in this compound may interact with the iron in TPO’s heme group, further inhibiting its enzymatic activity .

- Reduction of Immune Activity : Studies suggest that this compound may also modulate immune responses, potentially reducing levels of immune markers associated with hyperthyroidism .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 93% .

- Distribution : The volume of distribution is around 20 L, with concentrations in the thyroid gland being significantly higher than in plasma .

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The main metabolite, 4-methyl-5-thiazolecarboxamide (MMI-4), exhibits much weaker antithyroid activity .

- Elimination Half-Life : The elimination half-life varies based on liver function and can range from 5.3 hours in healthy individuals to over 22 hours in cases of severe hepatic impairment .

Therapeutic Applications

This compound is primarily used to treat hyperthyroidism, particularly in conditions like Graves' disease. Its ability to lower thyroid hormone levels helps alleviate symptoms associated with hyperthyroidism. Additionally, this compound has been investigated for potential antioxidant properties and interactions with copper(II) complexes that may confer additional biological activities .

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

- Oxidative Stress Induction :

- Fetal Development Impact :

- Antioxidant Activity :

Summary Table of Biological Activities

特性

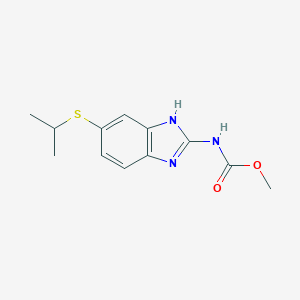

IUPAC Name |

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJIZQPZESTWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424979 | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108579-67-5 | |

| Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。